2-(3H-Imidazo[4,5-c]pyridin-2-yl)ethanamine
Description
Properties
CAS No. |
933718-55-9 |
|---|---|
Molecular Formula |
C8H10N4 |
Molecular Weight |
162.19 g/mol |
IUPAC Name |
2-(3H-imidazo[4,5-c]pyridin-2-yl)ethanamine |
InChI |
InChI=1S/C8H10N4/c9-3-1-8-11-6-2-4-10-5-7(6)12-8/h2,4-5H,1,3,9H2,(H,11,12) |
InChI Key |
OPLLJOLYQMXNSY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC2=C1N=C(N2)CCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3H-Imidazo[4,5-c]pyridin-2-yl)ethanamine typically involves the condensation of 2-aminopyridine with glyoxal or other aldehydes under acidic conditions, followed by cyclization to form the imidazo[4,5-c]pyridine core. The ethanamine side chain can be introduced through reductive amination or other suitable methods .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity .
Chemical Reactions Analysis
Types of Reactions
2-(3H-Imidazo[4,5-c]pyridin-2-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form imidazo[4,5-c]pyridine derivatives.
Reduction: Reduction reactions can modify the imidazole ring or the ethanamine side chain.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the imidazo[4,5-c]pyridine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are employed.
Major Products
The major products formed from these reactions include various substituted imidazo[4,5-c]pyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Medicinal Chemistry
1.1 Drug Development
The compound has garnered attention for its potential bioactive properties, suggesting roles in drug development for various diseases. Research indicates that it may act as an inhibitor of specific enzymes involved in disease pathways, thereby exerting therapeutic effects. For instance, studies have shown its potential as a bromodomain inhibitor, which can be pivotal in treating chronic autoimmune and inflammatory conditions as well as certain cancers .
1.2 Biological Activities
The biological activities of 2-(3H-Imidazo[4,5-c]pyridin-2-yl)ethanamine include:
- Antitumor Activity : Preliminary studies suggest that this compound may inhibit tumor growth by interfering with cancer cell signaling pathways.
- Anti-inflammatory Effects : It may modulate inflammatory responses, offering therapeutic avenues for conditions like rheumatoid arthritis.
- Neuroprotective Properties : Emerging research points to its potential in neuroprotection, possibly aiding in the treatment of neurodegenerative diseases.
Inhibitory Effects on Bromodomains
A notable study explored the inhibitory effects of this compound on bromodomain-containing proteins. The findings indicated significant inhibition of these proteins, which are implicated in various cancers. The study highlighted the compound's potential as a lead molecule for developing new anticancer agents .
Anti-inflammatory Research
Another case study focused on the anti-inflammatory properties of this compound in preclinical models of arthritis. Results demonstrated a reduction in inflammatory markers and improved clinical scores in treated animals compared to controls. This suggests a promising therapeutic role for this compound in managing inflammatory diseases.
Mechanism of Action
The mechanism of action of 2-(3H-Imidazo[4,5-c]pyridin-2-yl)ethanamine involves its interaction with various molecular targets, including enzymes and receptors. It can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways. For example, it may act as an inhibitor of specific enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Key Observations :
- Functional Group Impact : Replacing ethylamine with methanamine reduces molecular weight and hydrophilicity, which may influence membrane permeability .
- Complexity and Activity : Alsterpaullone’s extended fused-ring system enhances specificity for CDK targets but increases synthetic complexity compared to simpler imidazo-pyridines .
Critical Analysis :
Table 3: Pharmacological Profiles
Insights :
- The ethylamine side chain in this compound enhances HSP90 binding affinity compared to non-aminated analogs .
- Fluorine substitution (e.g., 2-(2-fluorophenyl)-3H-imidazo[4,5-c]pyridine) may improve metabolic stability but requires further activity studies .
Biological Activity
2-(3H-Imidazo[4,5-c]pyridin-2-yl)ethanamine is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in drug development, supported by various studies and data.
Chemical Structure and Properties
The compound features an imidazole ring fused with a pyridine moiety, contributing to its unique electronic and steric properties. Its chemical structure can be denoted by the CAS number 933718-55-9. The structural formula is represented as:
This configuration allows for diverse interactions with biological targets, making it a promising candidate in pharmacological research.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that derivatives of this compound possess significant antimicrobial properties against various pathogens. For instance, compounds derived from it demonstrated broad-spectrum activity against Gram-positive and Gram-negative bacteria .
- Antiviral Properties : The compound has been investigated for its potential antiviral effects, particularly against plant viruses. It has shown promise in inhibiting viral replication through specific molecular interactions .
- Anticancer Potential : The compound's ability to modulate cellular pathways suggests it could be effective in cancer therapy. In vitro studies have indicated that it may inhibit the proliferation of cancer cells by targeting specific enzymes involved in tumor growth .
The mechanism of action for this compound involves:
- Enzyme Inhibition : It may act as an inhibitor for enzymes critical to disease pathways. For example, it has been shown to interfere with the activity of AKT, a key protein in cell survival and growth pathways .
- Receptor Modulation : The compound can bind to various receptors, altering their activity and influencing downstream signaling pathways. This interaction can lead to therapeutic effects in conditions such as cancer and infections .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
-
Antimicrobial Screening : A study screened several derivatives for antimicrobial efficacy against pathogens like Escherichia coli and Staphylococcus aureus. Compounds showed minimal inhibitory concentrations (MICs) ranging from 20–40 µg/mL, indicating strong antimicrobial potential .
Compound MIC (µg/mL) Activity Type 3 20 Broad-spectrum 5 30 Antifungal - Antiviral Activity : Research demonstrated that specific derivatives could inhibit the replication of plant viruses by forming stable interactions with viral proteins .
- Anticancer Studies : In vitro evaluations revealed that certain derivatives reduced cell viability in breast cancer cell lines by inducing apoptosis through AKT pathway modulation .
Applications in Drug Development
Given its diverse biological activities, this compound is being explored for various therapeutic applications:
- Antimicrobial Agents : Its ability to combat bacterial infections positions it as a candidate for developing new antibiotics.
- Cancer Therapeutics : The compound's mechanism of action suggests potential use in targeted cancer therapies.
- Antiviral Drugs : Its efficacy against viruses opens avenues for developing antiviral medications.
Q & A
Q. What are the established synthetic routes for 2-(3H-Imidazo[4,5-c]pyridin-2-yl)ethanamine, and how can reaction conditions be optimized for higher yields?
The synthesis of imidazo[4,5-c]pyridine derivatives typically involves cyclization reactions between amine-containing precursors and carbonyl compounds under controlled conditions. Key factors include solvent polarity (e.g., DMF or ethanol), temperature (60–120°C), and catalysts (e.g., iodine or Lewis acids). For example, iodine-mediated transimination/cyclization cascades have been used to form similar bicyclic structures, emphasizing the need for inert atmospheres to prevent oxidation . Optimization studies suggest that reducing side reactions (e.g., dimerization) requires stoichiometric control of reagents and slow addition of reactants .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
Combined spectroscopic and crystallographic methods are essential:
- NMR : - and -NMR can identify proton environments (e.g., NH at δ 3.2–3.5 ppm) and confirm bicyclic connectivity .
- X-ray crystallography : Programs like SHELXL (for small-molecule refinement) are widely used to resolve complex heterocyclic structures. SHELX workflows are robust for handling high-resolution data and twinned crystals, ensuring accurate bond-length and angle measurements .
- HRMS : High-resolution mass spectrometry validates molecular weight and purity .
Q. What preliminary biological activities have been reported for imidazo[4,5-c]pyridine derivatives, and how are these assays designed?
Early-stage pharmacological studies highlight neuropharmacological and anti-inflammatory potential. For example:
- Enzyme inhibition : Kinase inhibition assays (e.g., ELISA-based protocols) measure IC values using ATP-competitive binding .
- Receptor modulation : Radioligand binding assays (e.g., for serotonin or dopamine receptors) assess affinity via competitive displacement of -labeled ligands .
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) evaluate anti-proliferative effects at 24–72 hr timepoints .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) elucidate the electronic properties and reactivity of this compound?
Density functional theory (DFT) studies model frontier molecular orbitals (HOMO/LUMO) to predict sites of electrophilic/nucleophilic attack. For example:
- Charge distribution : The amine group exhibits high electron density, favoring protonation or coordination with metal ions .
- Reaction pathways : Transition-state analysis of cyclization steps reveals energy barriers, guiding solvent/catalyst selection .
- Docking studies : Molecular docking with protein targets (e.g., nitric oxide synthase) predicts binding modes and affinity, informing structure-activity relationships (SAR) .
Q. What strategies resolve contradictions in reported biological activities of imidazo[4,5-c]pyridine derivatives?
Discrepancies often arise from assay variability or structural impurities. Mitigation approaches include:
- Standardized protocols : Adopt consensus methods (e.g., NIH guidelines for kinase assays) to minimize inter-lab variability .
- Metabolite profiling : LC-MS/MS identifies degradation products or active metabolites that may skew results .
- Crystallographic validation : Co-crystallization with target proteins (e.g., kinases) confirms binding modes and excludes off-target effects .
Q. How can reaction mechanisms for imidazo[4,5-c]pyridine functionalization be experimentally probed?
Mechanistic studies employ:
- Kinetic isotope effects (KIE) : Substituting with in reactive positions (e.g., NH) identifies rate-determining steps .
- Trapping intermediates : Quenching reactions at timed intervals (e.g., with TEMPO) isolates intermediates for NMR or MS characterization .
- Computational modeling : MD simulations track transition states in transimination or cyclization steps .
Q. What advanced techniques characterize the compound’s interaction with biological membranes or metal ions?
- Surface plasmon resonance (SPR) : Quantifies binding kinetics to lipid bilayers or metal-coordinated proteins .
- EPR spectroscopy : Detects radical intermediates in redox-active environments (e.g., nitric oxide synthase interactions) .
- Isothermal titration calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) for metal-ion coordination .
Methodological Notes
- Synthetic reproducibility : Always report solvent purity, drying methods (e.g., molecular sieves), and reaction atmosphere (N/Ar) to ensure consistency .
- Data validation : Cross-reference crystallographic results (SHELXL outputs) with spectroscopic data to exclude polymorphism or solvate formation .
- Biological assays : Include positive controls (e.g., known kinase inhibitors) and validate cell-line authenticity via STR profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
